
Acetylpyruvate
Overview
Description
Acetylpyruvate is a 2-oxo monocarboxylic acid anion. It derives from a valerate. It is a conjugate base of an acetylpyruvic acid.
Scientific Research Applications
1. Metabolic Functions and Cell Proliferation
Acetylpyruvate, through its conversion to acetate, plays a crucial role in metabolism, particularly in sustaining acetyl-coenzyme A (Ac-CoA) pools. This conversion is essential for processes like lipogenesis and protein acetylation. Notably, pyruvate, which is a key node in central carbon metabolism, generates acetate quantitatively in mammals, especially under conditions of nutritional excess. This de novo acetate production is linked to mitochondrial metabolism and influences cell proliferation in various metabolic environments (Liu et al., 2018).
2. Acetylation and Metabolic Regulation
Acetylpyruvate is involved in the acetylation of proteins, a key mechanism in regulating cellular metabolism. For instance, protein acetylation affects the stability and activity of enzymes involved in gluconeogenesis, impacting cellular responses to glucose levels. This is evidenced by the acetylation-regulated stability of the gluconeogenic enzyme PEPCK1, which has implications for conditions like type II diabetes (Jiang et al., 2011).
3. Acetate Metabolism in Cancer and Physiology
The metabolism of acetate derived from acetylpyruvate is significant in both physiology and pathophysiology, including cancer. Recent studies highlight a novel pathway for acetate production from pyruvate, impacting the regulation of central carbon metabolism and having potential therapeutic applications in cancer treatment (Bose et al., 2019).
4. Fermentative Metabolism and Energy Production
In fermentative metabolism, the conversion of pyruvate to acetyl-CoA, a process in which acetylpyruvate is an intermediary, is crucial. This conversion is central to the energy production and metabolic regulation in various microorganisms, affecting the overall metabolic flux and energy balance in cells (Sawers & Clark, 2004).
5. Pyruvate Metabolism in Brain Function
In the brain, pyruvate metabolism, involving acetylpyruvate, is integral to energy homeostasis. The conversion of pyruvate to acetyl-CoA is vital for supporting neurotransmitter functions in neurons. Alterations in this process can significantly affect brain energy metabolism, which is crucial in understanding neurodegenerative diseases (Ronowska et al., 2018).
properties
Product Name |
Acetylpyruvate |
|---|---|
Molecular Formula |
C5H5O4- |
Molecular Weight |
129.09 g/mol |
IUPAC Name |
2,4-dioxopentanoate |
InChI |
InChI=1S/C5H6O4/c1-3(6)2-4(7)5(8)9/h2H2,1H3,(H,8,9)/p-1 |
InChI Key |
UNRQTHVKJQUDDF-UHFFFAOYSA-M |
SMILES |
CC(=O)CC(=O)C(=O)[O-] |
Canonical SMILES |
CC(=O)CC(=O)C(=O)[O-] |
synonyms |
acetopyruvate acetylpyruvic acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3R,4R,6S,8S,9S,10S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B1236861.png)
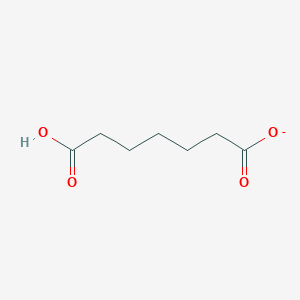

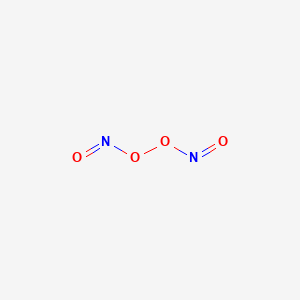


![methyl (3R,3'R)-3,4',9',10-tetrahydroxy-3'-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1236873.png)

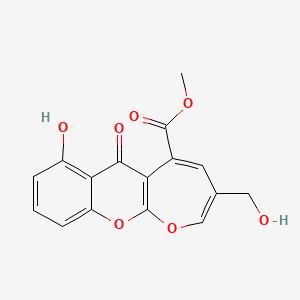
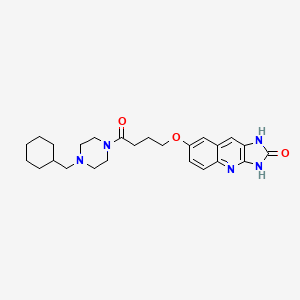

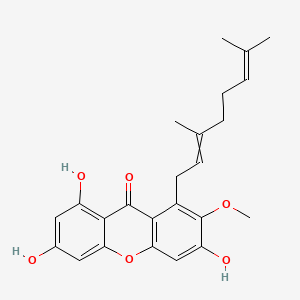
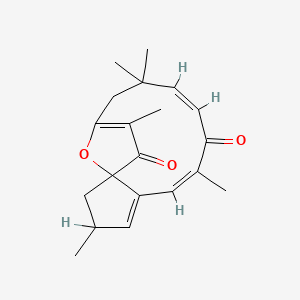
![3,4-Bis[(3,4-dihydroxy-trans-cinnamoyl)oxy]-1,5-dihydroxy-1-cyclohexanecarboxylic acid](/img/structure/B1236881.png)